molecular formula C6H6BrN3O B151052 2-(5-Bromopyrimidin-2-yl)acetamide CAS No. 132288-08-5

2-(5-Bromopyrimidin-2-yl)acetamide

Cat. No. B151052
M. Wt: 216.04 g/mol
InChI Key: PSZQYJPBGJNFQD-UHFFFAOYSA-N
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Description

“2-(5-Bromopyrimidin-2-yl)acetamide” is a chemical compound with the molecular formula C6H6BrN3O and a molecular weight of 216.04 . It is also known by the IUPAC name N-(5-bromo-2-pyrimidinyl)acetamide .


Synthesis Analysis

The synthesis of “2-(5-Bromopyrimidin-2-yl)acetamide” involves several steps, including over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, condensation, and reduction . The synthesis process is complex and requires careful control of conditions to ensure the desired product is obtained .


Molecular Structure Analysis

The molecular structure of “2-(5-Bromopyrimidin-2-yl)acetamide” is characterized by the presence of a bromopyrimidinyl group attached to an acetamide group . The InChI key for this compound is LKFUSWVVQGECDI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-(5-Bromopyrimidin-2-yl)acetamide” is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Safety And Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-4-2-9-6(10-3-4)1-5(8)11/h2-3H,1H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZQYJPBGJNFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562181
Record name 2-(5-Bromopyrimidin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromopyrimidin-2-yl)acetamide

CAS RN

132288-08-5
Record name 2-(5-Bromopyrimidin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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